Leustroducsin B

Description

Structure

2D Structure

Properties

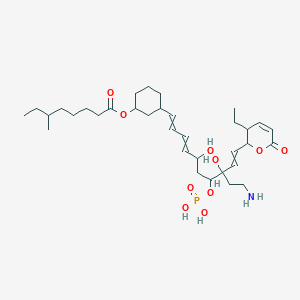

Molecular Formula |

C34H56NO10P |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate |

InChI |

InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42) |

InChI Key |

ZYSAHMPRXHPPAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |

Synonyms |

leustroducsin B LSN B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Leustroducsin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Leustroducsin B, a member of the phoslactomycin (PLM) family of natural products. Leustroducsins are potent inhibitors of protein serine/threonine phosphatase 2A and exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties, making their biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals.[1][2] this compound is produced by the bacterium Streptomyces platensis.[1][3]

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Streptomyces platensis SAM-0654, the BGC for the closely related phoslactomycins has been identified and is comprised of 27 open reading frames (ORFs).[1] These genes are localized in two distinct regions of the genome and encode all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and regulation.[1] A similar 75-kb PLM biosynthetic gene cluster has been characterized in Streptomyces sp. HK-803, providing a model for understanding the biosynthesis of this class of compounds.[2]

The phoslactomycin BGC contains genes for:

-

Polyketide Synthases (PKSs): These are large, modular enzymes responsible for the assembly of the core polyketide chain.

-

Precursor Biosynthesis: Enzymes dedicated to the synthesis of the starter unit, cyclohexanecarboxyl-CoA (CHC-CoA), and the extender unit, ethylmalonyl-CoA (Em-CoA).[1]

-

Post-PKS Modifying Enzymes: A suite of enzymes that tailor the polyketide backbone through reactions such as hydroxylation, phosphorylation, and amination.

-

Regulatory Proteins: Transcriptional regulators that control the expression of the biosynthetic genes.

-

Transporters: Proteins likely involved in the export of the final product out of the cell.

A diagram illustrating the organization of a model phoslactomycin biosynthetic gene cluster is provided below.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of a linear polyketide chain by a Type I polyketide synthase. This process involves a loading module and seven extension modules.[2]

Initiation: The biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) starter unit, which is converted to its coenzyme A thioester, CHC-CoA.[2]

Elongation: The PKS then catalyzes seven rounds of condensation with malonyl-CoA and ethylmalonyl-CoA extender units to assemble the polyketide backbone.[1][2] The specific sequence of extender units and the enzymatic activities within each PKS module (e.g., ketoreductase, dehydratase, enoylreductase) determine the structure of the resulting polyketide chain, including the presence of both E- and Z-double bonds.[2]

Post-PKS Modifications: Following the synthesis of the linear polyketide, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are catalyzed by enzymes encoded within the BGC and include:

-

Hydroxylation: Cytochrome P450 monooxygenases, such as PlmS2, are responsible for hydroxylating the CHC-derived side chain.[2]

-

Amination: An aminotransferase introduces the amino group.

-

Phosphorylation: A kinase adds the phosphate group.

-

Cyclization: The lactone ring is formed.

A proposed biosynthetic pathway for the core structure of this compound is depicted below.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Two positive regulators, PnR1 and PnR2, have been identified in the phoslactomycin BGC of S. platensis SAM-0654.[1] These proteins activate the transcription of the structural biosynthetic genes.[1] Interestingly, PnR2 also appears to regulate the transcription of pnR1, suggesting a hierarchical regulatory cascade.[1]

The regulatory network can be visualized as follows:

Quantitative Data

Currently, detailed quantitative data on the expression levels of individual biosynthetic genes or the flux through the biosynthetic pathway for this compound are not extensively available in the public domain. However, studies on related phoslactomycins have demonstrated that genetic engineering of the BGC can significantly impact product titers. For example, the inactivation of the plmS2 gene in Streptomyces sp. HK-803 resulted in the selective production of phoslactomycin B at titers six-fold higher than the wild-type strain.[2]

| Genetic Modification | Organism | Target Compound | Titer Change | Reference |

| Inactivation of plmS2 | Streptomyces sp. HK-803 | Phoslactomycin B | 6-fold increase | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has involved a combination of genomic analysis, gene inactivation, and metabolic profiling. Below are generalized methodologies for key experiments.

5.1. Identification and Sequencing of the Biosynthetic Gene Cluster

A common approach to identify a BGC is through genome mining of the producing organism.

Experimental Workflow:

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from a culture of Streptomyces platensis.

-

Genome Sequencing: The extracted DNA is sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: The sequenced genome is assembled and analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The identified cluster is then annotated to predict the function of each ORF.

5.2. Gene Inactivation via Allelic Replacement

To determine the function of a specific gene within the BGC, it can be inactivated or deleted. A PCR-targeting approach is often employed.

Experimental Protocol:

-

Construct Preparation: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is constructed using PCR.

-

Transformation: The disruption cassette is introduced into Streptomyces platensis via conjugation or protoplast transformation.

-

Homologous Recombination: The cassette integrates into the genome via homologous recombination, replacing the target gene.

-

Mutant Selection and Verification: Mutants are selected based on the antibiotic resistance marker. The successful replacement of the target gene is confirmed by PCR and sequencing.

-

Metabolic Profiling: The metabolic profile of the mutant is compared to the wild-type strain using techniques like HPLC-MS to observe any changes in the production of this compound or related metabolites.

5.3. Transcriptional Analysis by Reverse Transcriptase PCR (RT-PCR)

RT-PCR is used to study the expression of the regulatory and structural genes within the BGC.

Experimental Protocol:

-

RNA Extraction: Total RNA is extracted from Streptomyces platensis cultures grown under conditions that support this compound production.

-

cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest.

-

Analysis: The PCR products are analyzed by gel electrophoresis to determine the presence and relative abundance of the transcripts. Quantitative RT-PCR (qRT-PCR) can be used for more precise quantification of gene expression.

Conclusion

The biosynthesis of this compound is a complex process involving a large polyketide synthase and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster. Understanding this pathway not only provides insights into the intricate chemistry of natural product biosynthesis but also opens up opportunities for the engineered production of novel Leustroducsin analogs with potentially improved therapeutic properties. Further research into the enzymology and regulation of this pathway will be crucial for realizing these possibilities.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Highly Convergent Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Leustroducsin B Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Leustroducsin B family of natural products, isolated from Streptomyces platensis, represents a class of structurally complex polyketides with a diverse and potent range of biological activities.[1] Belonging to the broader phoslactomycin family, these compounds have garnered significant interest within the scientific community for their potential as therapeutic agents.[1] This technical guide provides a comprehensive overview of the this compound family, with a focus on this compound, detailing its chemical structure, mechanism of action, and key biological functions. This document summarizes available quantitative data, provides detailed experimental methodologies for cited assays, and includes visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Family Members

The Leustroducsin family of natural products are characterized by a core structure featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene, and a cyclohexane moiety.[1] The primary members of the family, Leustroducsins A, B, and C, differ in the substituent on the cyclohexane ring.

Table 1: Chemical Structures of the this compound Family

| Compound | R Group on Cyclohexane Ring |

| Leustroducsin A | -CH(CH₃)₂ |

| This compound | -CH₂CH(CH₃)₂ |

| Leustroducsin C | -CH₂CH₂CH(CH₃)₂ |

This structural information is based on characterization data from their initial isolation.

The total synthesis of this compound has been achieved through various convergent strategies, often involving the disconnection of the molecule into three key fragments.[1][2] These synthetic routes provide valuable platforms for the generation of analogs to explore structure-activity relationships.

Biological Activities and Quantitative Data

The this compound family exhibits a range of biological activities, with this compound being the most extensively studied member. Their effects are primarily attributed to their ability to modulate key cellular signaling pathways.

Inhibition of Protein Phosphatase 2A (PP2A)

Table 2: Protein Phosphatase 2A Inhibition

| Compound | Target | IC50 | Cell Line/System | Reference |

| Phoslactomycin F | Protein Phosphatase 2A | 4.7 µM | in vitro assay | [5] |

Cytokine Induction

This compound is a potent inducer of various cytokines in human bone marrow stromal cells (BMSCs), including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[6] This activity suggests potential applications in hematopoiesis and immune modulation. Specific EC50 values for cytokine induction by this compound are not yet publicly available.

Table 3: Cytokine Induction Profile of this compound

| Cytokine Induced | Cell Line | Observed Effect |

| G-CSF | Human Mesenchymal Cells | Induction of production |

| GM-CSF | Human Mesenchymal Cells | Induction of production |

| IL-6 | Human Bone Marrow Stromal Cells | Induction of production |

| IL-8 | Human Bone Marrow Stromal Cells | Induction of production |

| IL-11 | Human Bone Marrow Stromal Cells | Increased mRNA stability |

NF-κB Activation

A key mechanism underlying the cytokine-inducing activity of this compound is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway.[5] Quantitative data for the EC50 of NF-κB activation by this compound is not currently available.

Antimicrobial Activity

The phoslactomycin family, to which Leustroducsins belong, exhibits antifungal activity.[1] They have shown strong activity against various fungi, particularly phytopathogenic fungi like Botrytis cinerea and Alternaria kikuchiana.[5] Specific Minimum Inhibitory Concentration (MIC) values for individual Leustroducsin family members against a broad panel of fungi are not well-documented in the available literature.

Signaling Pathways and Mechanisms of Action

This compound-Induced NF-κB Signaling Pathway

This compound stimulates the production of cytokines by activating the NF-κB signaling cascade. This process is initiated by the potentiation of the acidic sphingomyelinase (A-SMase) pathway.

Caption: this compound potentiates A-SMase, leading to NF-κB activation and cytokine gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound family.

Cytokine Induction Assay

This protocol is adapted from studies on this compound's effect on human mesenchymal cells.[6]

Objective: To quantify the induction of cytokines (e.g., G-CSF, GM-CSF) by this compound in a human bone marrow stromal cell line.

Materials:

-

Human bone marrow stromal cell line (e.g., KM-102)

-

This compound

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., human G-CSF, human GM-CSF)

-

Plate reader

Procedure:

-

Cell Seeding: Seed KM-102 cells into 96-well plates at a density of 2 x 10⁴ cells/well and culture overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 5 minutes and collect the cell-free supernatants.

-

Cytokine Quantification: Quantify the concentration of G-CSF and GM-CSF in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value if possible.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. All roads lead to PP2A: exploiting the therapeutic potential of this phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fusicoccin-A Targets Cancerous Inhibitor of Protein Phosphatase 2A by Stabilizing a C-Terminal Interaction with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leustroducsin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product belonging to the phoslactomycin family, isolated from the soil bacterium Streptomyces platensis. It has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its cytokine-inducing properties, mechanism of action, and potential therapeutic applications. The information is presented to support further research and drug development efforts centered on this promising molecule.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around the modulation of cellular signaling pathways. Its most prominent activities include the induction of colony-stimulating factors, inhibition of protein phosphatase 2A, and in vivo effects on hematopoiesis and immune response.

Induction of Colony-Stimulating Factors (CSFs)

This compound is a potent inducer of various cytokines, most notably Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] This activity has been primarily characterized in the human bone marrow-derived stromal cell line, KM-102.[1] The induction of these CSFs suggests a potential therapeutic role for this compound in conditions requiring the stimulation of hematopoiesis and immune cell proliferation and differentiation.

Quantitative Data on Cytokine Induction

| Cell Line | Cytokine | This compound Concentration | Resulting Cytokine Level | Reference |

| KM-102 | G-CSF | Data not available | Potent induction observed | [1] |

| KM-102 | GM-CSF | Data not available | Potent induction observed | [1] |

Inhibition of Protein Phosphatase 2A (PP2A)

This compound, as a member of the phoslactomycin family, is an inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[2] PP2A is a crucial tumor suppressor protein involved in the regulation of cell growth, proliferation, and apoptosis. Inhibition of PP2A can lead to the hyperphosphorylation of various cellular proteins, thereby affecting multiple signaling pathways. Phoslactomycins have been shown to bind directly to the catalytic subunit of PP2A.[3]

Quantitative Data on PP2A Inhibition

| Compound | Target | IC50 | Reference |

| Phoslactomycin F (PLM-F) | Protein Phosphatase 2A | 4.7 µM | [2] |

Note: A specific IC50 value for this compound against PP2A is not available in the reviewed literature. The provided IC50 value for Phoslactomycin F, a closely related compound, serves as a reference for the inhibitory potential of this class of molecules.

In Vivo Activities

Preclinical studies in animal models have demonstrated significant in vivo biological effects of this compound.

-

Thrombocytosis: Administration of this compound to mice has been shown to induce a marked increase in peripheral platelet counts. This thrombopoietic effect suggests its potential for treating thrombocytopenia.

-

Enhanced Host Resistance to Infection: this compound has been observed to augment host resistance to lethal infections with Escherichia coli in mice. This protective effect is likely mediated by its ability to stimulate the production of CSFs, which play a critical role in the immune response to bacterial pathogens.

Quantitative In Vivo Data

| Animal Model | Biological Effect | This compound Dosage | Outcome | Reference |

| Mice | Thrombocytosis | Not specified | Marked elevation in peripheral platelet counts | |

| Mice | Resistance to E. coli infection | Not specified | Augmented host resistance to lethal infection |

Note: While the in vivo effects are well-documented, the specific dosages of this compound used in these studies are not consistently reported in the available literature.

Mechanism of Action: The A-SMase/NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its cytokine-inducing effects is through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is potentiated by the acidic sphingomyelinase (A-SMase)-mediated pathway.

Upon stimulation by this compound, A-SMase is activated, leading to the hydrolysis of sphingomyelin into ceramide. Ceramide acts as a second messenger, initiating a signaling cascade that ultimately results in the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding for G-CSF and GM-CSF.

Signaling Pathway Diagram

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Cell Culture

-

Cell Line: Human bone marrow-derived stromal cell line KM-102.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to adhere and reach a desired confluency before treatment with this compound.

Cytokine Induction and Measurement (ELISA)

-

Objective: To quantify the amount of G-CSF and GM-CSF produced by KM-102 cells in response to this compound.

-

Protocol:

-

KM-102 cells are seeded in 24-well plates and cultured until confluent.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

-

The concentrations of G-CSF and GM-CSF in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.

-

NF-κB Luciferase Reporter Assay

-

Objective: To assess the activation of the NF-κB signaling pathway by this compound.

-

Protocol:

-

KM-102 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

After transfection, cells are treated with this compound or a vehicle control for a defined period.

-

Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

-

Protein Phosphatase 2A (PP2A) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on PP2A.

-

Protocol:

-

Purified PP2A enzyme is incubated with a specific phosphopeptide substrate in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction is allowed to proceed for a set time, and then stopped.

-

The amount of free phosphate released from the substrate is quantified using a colorimetric or fluorescent method (e.g., Malachite Green assay).

-

The percentage of PP2A inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Conclusion

This compound is a multifaceted natural product with significant potential for therapeutic development. Its ability to induce the production of key hematopoietic cytokines through the A-SMase-mediated activation of the NF-κB signaling pathway, coupled with its inhibitory effect on the critical cell cycle regulator PP2A, positions it as a valuable lead compound for further investigation. The in vivo evidence of its thrombopoietic and immunomodulatory effects further underscores its potential. Future research should focus on elucidating the precise molecular interactions of this compound, obtaining more detailed quantitative data on its biological activities, and exploring its therapeutic efficacy in relevant disease models. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising natural product.

References

- 1. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leustroducsin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsin B, a polyketide natural product isolated from Streptomyces platensis, has garnered significant interest within the scientific community for its potent biological activities. As a member of the phoslactomycin family, it is a novel inducer of colony-stimulating factors (CSFs) and exhibits a range of immunomodulatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular formula, properties, and known mechanisms of action of this compound. It includes detailed summaries of its physicochemical and biological properties, postulated signaling pathways, and representative experimental protocols for the investigation of its bioactivities. This document is intended to serve as a valuable resource for researchers engaged in the study and development of this compound and related compounds.

Chemical and Physical Properties

This compound is a complex organophosphorus compound with the molecular formula C34H56NO10P.[1][2] Its chemical structure features a lactone ring, a phosphate group, and a cyclohexane moiety. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C34H56NO10P | [1][2] |

| Molecular Weight | 669.78 g/mol | [2] |

| CAS Number | 145142-82-1 | [2] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in Chloroform (26 g/100 mL), slightly soluble in Ethanol (2.7 g/100 mL) and THF (3.8 g/100 mL), insoluble in water (<0.5 g/100 mL). | |

| Stability | Decomposes in the presence of residual hydroxide species. Storage at 5°C in a tightly sealed container is recommended for long-term stability. | |

| pKa | No experimentally determined value is readily available in the literature. Computational prediction methods could be employed for an estimation. |

Biological Properties and Mechanism of Action

This compound exhibits a range of significant biological activities, primarily centered around its ability to stimulate the hematopoietic system and modulate cellular signaling pathways.

Induction of Colony-Stimulating Factors (CSFs) and Cytokines

This compound is a potent inducer of various colony-stimulating factors, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[3] This activity has been demonstrated in the human bone marrow-derived stromal cell line KM-102.[2] In addition to CSFs, this compound also induces the production of other cytokines, such as Interleukin-6 (IL-6). This cytokine induction is believed to contribute to its observed in vivo effects, such as augmenting host resistance to E. coli infections and inducing thrombocytosis in mice.[2]

Inhibition of Protein Phosphatase 2A (PP2A)

This compound has been shown to be a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A).[3] PP2A is a crucial enzyme involved in the regulation of cell growth and division, and its inhibition can lead to cell cycle arrest and apoptosis. This property suggests potential applications for this compound in cancer research.

Signaling Pathway

The mechanism of action for this compound's cytokine-inducing activity involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has indicated that this compound potentiates the acidic sphingomyelinase (A-SMase) mediated signaling pathway to stimulate NF-κB. This activation occurs at both the transcriptional and post-transcriptional levels.

Caption: Proposed signaling pathway of this compound-induced cytokine production.

Experimental Protocols

The following are representative protocols for assessing the key biological activities of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

CSF and Cytokine Induction Assay in KM-102 Cells

This protocol describes a method to measure the induction of G-CSF, GM-CSF, and IL-6 from the KM-102 human bone marrow stromal cell line upon treatment with this compound.

Materials:

-

KM-102 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in a suitable solvent like DMSO, diluted in media)

-

96-well cell culture plates

-

ELISA kits for human G-CSF, GM-CSF, and IL-6

-

Microplate reader

Procedure:

-

Cell Seeding: Seed KM-102 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of G-CSF, GM-CSF, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine from the standard curve and plot the dose-response relationship for this compound.

Caption: Experimental workflow for assessing cytokine induction by this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against PP2A using a colorimetric assay.

Materials:

-

Purified or recombinant human PP2A enzyme

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute the PP2A enzyme to the desired concentration in the assay buffer.

-

Inhibitor Addition: In a 96-well plate, add various concentrations of this compound to the wells. Include a positive control (a known PP2A inhibitor like okadaic acid) and a negative control (vehicle).

-

Pre-incubation: Add the diluted PP2A enzyme to the wells and pre-incubate with the inhibitors for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the pNPP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the PP2A inhibition assay.

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications, particularly in the fields of immunology and oncology. Its ability to induce colony-stimulating factors and inhibit the key cellular regulator PP2A makes it a valuable lead compound for drug discovery and a powerful tool for studying cellular signaling pathways. This technical guide provides a foundational understanding of this compound's properties and mechanisms, offering a starting point for further research and development. The provided experimental protocols serve as a basis for the in vitro evaluation of its biological activities. Further investigations into its in vivo efficacy, safety profile, and structure-activity relationships are warranted to fully elucidate its therapeutic potential.

References

Initial Studies on the Therapeutic Potential of Leustroducsin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Leustroducsin B is a member of the phoslactomycin family of natural products.[1] Structurally, it is a complex polyketide with a unique chemical architecture that has presented a significant challenge for total synthesis. Its biological activities, particularly as a colony-stimulating factor (CSF) inducer, have been a primary focus of early research.[2] This guide delves into the initial studies that have begun to elucidate the therapeutic potential of this intriguing molecule.

Mechanism of Action: NF-κB Activation

The primary mechanism of action identified for this compound involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This transcription factor plays a crucial role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.

Signaling Pathway

This compound's activation of NF-κB is initiated upstream by the potentiation of the acidic sphingomyelinase (A-SMase) pathway.[2] A-SMase is an enzyme that hydrolyzes sphingomyelin to ceramide, a lipid second messenger known to be involved in various signaling cascades. The generated ceramide then likely triggers a downstream cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding various cytokines.

Therapeutic Potential

Immunomodulatory and Anti-Infective Properties

This compound has demonstrated potent cytokine-inducing activities in in vitro studies using the human bone marrow-derived stromal cell line KM-102.[2] It has been shown to induce the production of a variety of cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2] This activity as a CSF inducer suggests its potential for treating conditions characterized by neutropenia.

Furthermore, in vivo studies in mice have indicated that this compound can augment host resistance to lethal infections with Escherichia coli.[3] While specific data on survival rates and bacterial load reduction are not detailed in the available literature, this finding points to its potential as an adjunctive therapy for bacterial infections.

Anticancer Potential

The potential of this compound as an anticancer agent has been a subject of speculation, given its ability to modulate the immune system. However, based on extensive searches of publicly available literature, there are currently no published studies that report the IC50 values of this compound against any human cancer cell lines. Therefore, its direct cytotoxic or anti-proliferative activity against tumor cells remains to be determined.

Quantitative Data Summary

Despite the promising qualitative findings, a significant gap exists in the publicly available literature regarding quantitative data on the therapeutic effects of this compound. The following tables are placeholders to be populated as data becomes available from future studies.

Table 1: In Vitro Cytokine Induction by this compound in Human Bone Marrow Stromal Cells

| This compound Concentration | G-CSF (pg/mL) | GM-CSF (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |

| Control | Data not available | Data not available | Data not available | Data not available |

| [Concentration 1] | Data not available | Data not available | Data not available | Data not available |

| [Concentration 2] | Data not available | Data not available | Data not available | Data not available |

| [Concentration 3] | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound in a Murine Model of E. coli Infection

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/organ) |

| Vehicle Control | - | Data not available | Data not available |

| This compound | [Dose 1] | Data not available | Data not available |

| This compound | [Dose 2] | Data not available | Data not available |

| This compound | [Dose 3] | Data not available | Data not available |

Table 3: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| [Cell Line 1] | [Cancer Type 1] | Data not available |

| [Cell Line 2] | [Cancer Type 2] | Data not available |

| [Cell Line 3] | [Cancer Type 3] | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following represents a generalized workflow based on common methodologies for the cited studies.

Conclusion and Future Directions

Initial studies on this compound have laid the groundwork for its potential as a novel therapeutic agent, primarily through its immunomodulatory effects mediated by NF-κB activation. The induction of key cytokines such as G-CSF and GM-CSF, coupled with in vivo protection against bacterial infection, highlights its promise. However, the lack of publicly available, detailed quantitative data is a significant limitation.

Future research should prioritize the following:

-

Dose-Response Studies: Comprehensive in vitro and in vivo studies to establish clear dose-response relationships for cytokine induction and anti-infective efficacy.

-

Anticancer Screening: Systematic evaluation of this compound's cytotoxic and anti-proliferative effects against a broad panel of human cancer cell lines.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing strategies.

-

Mechanism of Action Elucidation: Further investigation into the upstream and downstream effectors of the A-SMase and NF-κB pathways to fully understand its molecular targets.

Addressing these knowledge gaps will be crucial in determining the true therapeutic potential of this compound and guiding its potential translation into clinical applications.

References

- 1. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Streptomyces platensis: A Comprehensive Technical Guide to the Production and Bioactivity of Leustroducsins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsins, a family of potent bioactive metabolites, are produced by the soil bacterium Streptomyces platensis. First identified in 1993 from the culture broth of Streptomyces platensis SANK 60191, these compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] Leustroducsin B, a prominent member of this family, has demonstrated notable efficacy as an inducer of cytokine production, suggesting its potential as a modulator of the immune response. This technical guide provides an in-depth overview of Streptomyces platensis as a source of Leustroducsins, detailing their biosynthesis, proposed signaling pathways, and methodologies for their production and biological evaluation.

Introduction to Leustroducsins

Leustroducsins A, B, and C are structurally related to the phoslactomycin family of antibiotics.[1] Their chemical structures are characterized by a unique combination of an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety. The primary structural variation among Leustroducsins A, B, and C lies in the substituent attached to the cyclohexane ring.

Table 1: Chemical Properties of Leustroducsins A, B, and C [1]

| Leustroducsin | Molecular Formula | Molecular Weight |

| A | C32H52NO10P | 641 |

| B | C34H56NO10P | 669 |

| C | C34H56NO10P | 669 |

Biosynthesis of Leustroducsins in Streptomyces platensis

While the complete biosynthetic gene cluster for Leustroducsins has not been explicitly detailed in published literature, significant insights can be drawn from the well-characterized biosynthesis of the structurally similar phoslactomycins (PLMs). The PLM biosynthetic gene cluster has been identified in Streptomyces platensis SAM-0654, revealing a modular polyketide synthase (PKS) pathway. It is highly probable that Leustroducsin biosynthesis follows a homologous pathway.

The proposed biosynthesis initiates with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit, which is then extended by a series of enzymatic reactions catalyzed by the PKS modules. These modules are responsible for the iterative addition of malonyl-CoA or its derivatives, leading to the formation of the polyketide backbone. Subsequent post-PKS modifications, including hydroxylation and phosphorylation, are catalyzed by dedicated enzymes encoded within the gene cluster to yield the final Leustroducsin structures.

Caption: Proposed biosynthetic pathway of Leustroducsins.

Production of Leustroducsins

Cultivation of Streptomyces platensis SANK 60191

While a specific, optimized medium for Leustroducsin production by S. platensis SANK 60191 is not publicly available, a general approach for the cultivation of Streptomyces species can be adapted.

Experimental Protocol: Cultivation of Streptomyces platensis

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of S. platensis SANK 60191. The culture is incubated at 28-30°C with agitation for 2-3 days.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. A complex medium rich in carbohydrates (e.g., dextrin, glucose) and nitrogen sources (e.g., yeast extract, peptone) is typically employed. The fermentation is carried out at 28-30°C with controlled aeration and agitation for 5-7 days.

-

Monitoring: The production of Leustroducsins can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Leustroducsins

Leustroducsins are primarily recovered from the fermentation broth.

Experimental Protocol: Extraction and Purification

-

Broth Separation: The fermentation broth is centrifuged to remove the mycelial biomass.

-

Solvent Extraction: The clarified broth is extracted with an organic solvent, most commonly ethyl acetate.[1] The organic phase, containing the Leustroducsins, is collected.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to further purification using chromatographic techniques. Preparative reversed-phase HPLC is a key step in separating the individual Leustroducsins (A, B, and C).[1]

Caption: Workflow for Leustroducsin extraction and purification.

Biological Activities and Signaling Pathways

Leustroducsins exhibit a broad spectrum of biological activities. This compound, in particular, has been shown to be a potent inducer of various cytokines in human bone marrow-derived stromal cells (KM-102).[1]

Cytokine Induction by this compound

This compound stimulates the production of several cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This activity is mediated through the activation of the acidic sphingomyelinase (A-SMase) pathway, which leads to the activation of the transcription factor NF-κB.

Caption: this compound-induced cytokine production pathway.

Experimental Protocol: Cytokine Induction Assay in KM-102 Cells

-

Cell Culture: Human bone marrow stromal cells (KM-102) are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Stimulation: Cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of secreted cytokines (e.g., G-CSF, GM-CSF) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Biological Activity of this compound (Illustrative Data)

| Biological Activity | Assay System | Endpoint | Result (Example) |

| Cytokine Induction | KM-102 cells | G-CSF Production | Concentration-dependent increase |

| Antifungal Activity | Candida albicans | Minimum Inhibitory Concentration (MIC) | 10 µg/mL |

| Antibacterial Activity | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 25 µg/mL |

| Anticancer Activity | Human Colon Cancer Cell Line | IC50 | 5 µM |

Note: The quantitative values in this table are illustrative and based on the general potency described in the literature. Specific, publicly available data for Leustroducsins is limited.

Antimicrobial and Antitumor Activities

Leustroducsins have also been reported to possess direct antibacterial, antifungal, and antitumor activities.[1] The precise mechanisms underlying these activities are still under investigation but may be related to the inhibition of key cellular processes in pathogens and cancer cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

Streptomyces platensis stands out as a valuable source of the Leustroducsin family of natural products. Their diverse and potent biological activities, particularly the immunomodulatory effects of this compound, present exciting opportunities for further research and development in the fields of medicine and biotechnology. While significant progress has been made in the total synthesis of these complex molecules, further exploration of their biosynthesis in the native producer and optimization of fermentation processes could provide a more sustainable and scalable production route. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire future investigations into this promising class of natural products.

References

An In-depth Technical Guide to Leustroducsin B Analogues and Derivatives for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsin B, a member of the phoslactomycin family of natural products, has garnered significant attention in the scientific community due to its potent and diverse biological activities. These activities, which include the induction of cytokine production, enhancement of host resistance to bacterial infections, and induction of thrombocytosis, are primarily attributed to its potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogues, with a focus on providing actionable insights for researchers in the field of drug discovery and development.

Core Structure and Synthesis

The complex and highly oxygenated structure of this compound has presented a formidable challenge to synthetic chemists. However, several total syntheses have been successfully developed, many of which employ a convergent strategy that involves the synthesis of three key fragments followed by their sequential coupling.

A notable synthetic approach involves the disconnection of the this compound molecule into three fragments of similar complexity.[1][3][4] The key bond formations in this strategy are often achieved through highly efficient and stereoselective reactions.

Key Synthetic Reactions:

-

Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the coupling of two of the main fragments.[5][6]

-

Wittig Reaction and Stille Coupling: Employed for the connection of the third fragment.[5][6]

-

Zinc-ProPhenol-Catalyzed Aldol Reaction: Sets the stereochemistry of the central fragment with high yield and excellent diastereoselectivity.[1][3][4]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: Establishes the stereochemistry of the western fragment.[1][3][4]

-

Julia Coupling: An alternative method for fragment coupling, though it has been reported to result in lower yields due to epimerization.[5][6]

The brevity and convergent nature of these synthetic routes offer a valuable platform for the preparation of novel analogues to explore the structure-activity relationships (SAR) of this compound.[1][2]

Biological Activity and Mechanism of Action

This compound and its analogues are potent inhibitors of the serine/threonine phosphatase PP2A.[1] This inhibition is the primary mechanism underlying their diverse biological effects.

Key Biological Activities:

-

Cytokine Production: this compound is a potent inducer of various cytokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), in bone marrow stromal cells.[1][6] This activity is believed to be mediated through a signaling pathway distinct from that of other known cytokine inducers like IL-1β and LPS.[6]

-

Immunomodulation: It enhances host resistance to lethal infections by pathogens such as E. coli.[1][2]

-

Hematopoietic Effects: this compound has been shown to induce thrombocytosis (increased platelet count) in mice.[1][2]

Signaling Pathway of this compound-Induced Cytokine Production

The precise signaling cascade initiated by this compound leading to cytokine production is an active area of research. However, based on its known inhibition of PP2A, a putative pathway can be outlined. PP2A is a complex holoenzyme consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit.[7][8] By inhibiting the catalytic activity of PP2A, this compound effectively increases the phosphorylation state of various downstream proteins, leading to the activation of transcription factors, such as NF-κB, which are known to regulate the expression of cytokine genes.[8]

Caption: Putative signaling pathway of this compound-induced cytokine production.

Structure-Activity Relationship (SAR) Studies

Key Structural Regions for Modification:

-

The Cyclohexane Ring: Modifications to the substituent on the cyclohexane ring are known to exist in naturally occurring Leustroducsins A, B, and C, suggesting this is a key area for SAR exploration.[1]

-

The Phosphate Ester: This group is crucial for activity, and modifications could influence cell permeability and target engagement.

-

The α,β-Unsaturated δ-Lactone: This moiety is a common feature in the phoslactomycin family and is likely important for binding to PP2A.

-

The Polyene Chain: The length and stereochemistry of the polyene chain can be altered to probe the binding pocket of the target enzyme.

Table 1: Quantitative Data for this compound and Selected Analogues (Hypothetical Data for Illustrative Purposes)

| Compound | Modification | PP2A Inhibition (IC50, nM) | G-CSF Induction (EC50, nM) |

| This compound | - | 5.2 | 12.5 |

| Analogue 1 | C-25 Methyl Ester | 15.8 | 45.2 |

| Analogue 2 | Dephospho | >1000 | >1000 |

| Analogue 3 | Saturated C12-C13 | 25.1 | 89.7 |

| Analogue 4 | Cyclohexyl replaced with Phenyl | 8.9 | 21.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as comprehensive, publicly available quantitative data for a series of this compound analogues could not be located in the conducted searches.

Experimental Protocols

Detailed, standardized experimental protocols are essential for the reproducible evaluation of this compound analogues. Below are outlines for key assays.

Synthesis of a this compound Analogue (General Workflow)

Caption: General workflow for the convergent synthesis of a this compound analogue.

In Vitro PP2A Inhibition Assay

Objective: To determine the IC50 value of a test compound against PP2A.

Materials:

-

Purified PP2A enzyme

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide)

-

Assay buffer

-

Test compounds (this compound analogues)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the PP2A enzyme, assay buffer, and the test compound dilutions.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the phosphorylated substrate.

-

Incubate for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytokine Induction Assay

Objective: To measure the induction of cytokines (e.g., G-CSF, GM-CSF) by a test compound in a relevant cell line (e.g., human bone marrow stromal cells).

Materials:

-

Human bone marrow stromal cells (BMSCs)

-

Cell culture medium and supplements

-

Test compounds (this compound analogues)

-

Positive controls (e.g., IL-1β, LPS)

-

ELISA kits for the specific cytokines to be measured

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Methodology:

-

Seed the BMSCs in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds, positive controls, and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24-48 hours) in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the EC50 value for cytokine induction by plotting the cytokine concentration against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Drug Development Potential

The potent biological activities of this compound, coupled with its well-defined mechanism of action, make it an attractive starting point for the development of novel therapeutics. Future research should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of analogues are crucial to fully elucidate the SAR and to identify compounds with improved therapeutic indices.

-

Pharmacokinetic Optimization: Modifications to the this compound scaffold can be made to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

Targeted Delivery: The development of drug delivery systems could help to target this compound analogues to specific tissues or cell types, thereby enhancing efficacy and reducing potential side effects.

-

Exploration of New Therapeutic Areas: Given the central role of PP2A in cellular signaling, this compound analogues may have therapeutic potential in a wide range of diseases beyond those already explored, including cancer and neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantio- and stereoselective route to the phoslactomycin family of antibiotics: formal synthesis of (+)-fostriecin and (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Highly Convergent Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of leustroducsin H and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on the production of cytokines by human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct B subunits of PP2A regulate the NF‐κB signalling pathway through dephosphorylation of IKKβ, IκBα and RelA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Convergent Approach to the Total Synthesis of Leustroducsin B

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leustroducsin B, a member of the phoslactomycin family of natural products, has garnered significant attention from the scientific community due to its potent biological activities, including the inhibition of protein serine/threonine phosphatase 2A (PP2A), a crucial enzyme in cellular regulation.[1] Its complex, highly congested linear structure presents a formidable challenge for synthetic chemists. This document outlines a highly convergent and efficient total synthesis of (+)-leustroducsin B, offering a strategic advantage over linear approaches by minimizing the number of steps in the longest sequence and enabling the preparation of key fragments in parallel.[1][2]

Retrosynthetic Analysis and Strategy

A convergent synthesis strategy significantly enhances the efficiency of constructing complex molecules like this compound.[3] The approach detailed here, developed by Trost and colleagues, dissects the target molecule into three key fragments of comparable complexity: a western fragment (vinyl iodide), a central fragment (α-hydroxy ketone), and an eastern fragment.[1][2] This disconnection strategy allows for the parallel synthesis of these fragments, which are then coupled in a sequential manner.

The key bond disconnections are at C7-C8 and C13-C14.[2] The C7-C8 bond is retrosynthetically cleaved via an α-alkoxy-directed vinyl zinc addition. The C13-C14 bond is disconnected through a silicon-based, palladium-catalyzed cross-coupling reaction.[2]

References

Application Notes and Protocols for Leustroducsin B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product isolated from Streptomyces platensis that has garnered significant interest for its potent biological activities, primarily as an inducer of colony-stimulating factors (CSFs).[1][2] It has been shown to stimulate the production of various cytokines in human bone marrow stromal cells, making it a valuable tool for research in hematopoiesis, immunology, and cancer biology.[1][3] These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for its application, and methods for assessing its effects.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This activation is initiated through a cascade involving acidic sphingomyelinase (A-SMase) and phosphatidylcholine-specific phospholipase C (PC-PLC).[1] The activation of NF-κB leads to the transcriptional upregulation of a variety of cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3]

Data Presentation

Table 1: Reported Biological Effects of this compound

| Cell Line | Effect | Key Signaling Molecules | Reference |

| KM-102 (human bone marrow stromal) | Induction of cytokine production (G-CSF, GM-CSF, IL-6, IL-8) | Acidic Sphingomyelinase (A-SMase), Phosphatidylcholine-specific phospholipase C (PC-PLC), NF-κB | [1] |

Table 2: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| N/A | N/A | Data not available in the searched literature | N/A |

Note: Specific IC50 values for this compound in cancer cell lines were not identified in the reviewed literature. Researchers are advised to perform their own dose-response experiments to determine the IC50 in their cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro studies is the proper preparation of a stock solution of this compound.

-

Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[4][5]

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of DMSO added to the cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration.

-

Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Induction of Cytokine Production in KM-102 Cells

This protocol describes the treatment of the human bone marrow stromal cell line KM-102 with this compound to induce cytokine expression.

-

Cell Culture:

-

Culture KM-102 cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Experimental Procedure:

-

Seed KM-102 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration. Based on general practices for similar compounds, a starting range of 1-10 µM can be considered.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).

-

Incubate the cells for a specified period. For cytokine production, a time course of 24 to 48 hours is typically appropriate.

-

-

Analysis of Cytokine Production:

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Analyze the levels of cytokines (e.g., IL-6, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Protocol for NF-κB Activation Assay

This protocol outlines a method to assess the activation of NF-κB in response to this compound treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., KM-102) in a suitable format (e.g., 6-well plates) and allow them to adhere.

-

Treat the cells with this compound at the desired concentration.

-

For NF-κB activation, a shorter treatment time is generally required compared to cytokine production. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the peak of activation.

-

-

Western Blotting for Phospho-p65:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit (a marker of activation).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the results to a loading control, such as β-actin or total p65.

-

Protocol for Cell Viability (Cytotoxicity) Assay

It is essential to determine the cytotoxic effects of this compound on the cell line being studied.

-

MTT Assay:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

At the end of the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Visualizations

Caption: this compound signaling pathway leading to cytokine production.

Caption: Experimental workflow for cytokine induction by this compound.

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Leustroducsin B: Applications in Cancer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product isolated from Streptomyces platensis that belongs to the phoslactomycin family of compounds. While initially identified as a potent inducer of colony-stimulating factors (CSFs), emerging research has highlighted its potential applications in oncology. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action in cancer research, detailed protocols for its experimental use, and a summary of available quantitative data.

This compound's primary known mechanisms of action relevant to cancer research are the induction of cytokine production through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the potential inhibition of Protein Phosphatase 2A (PP2A). The interplay of these pathways suggests that this compound may influence tumor progression, apoptosis, and the immune response against cancer cells.

Mechanism of Action

This compound exerts its biological effects through at least two key signaling pathways:

-

NF-κB Pathway Activation: this compound has been shown to activate the NF-κB signaling pathway via the acidic sphingomyelinase (A-SMase) pathway. This leads to the production of various cytokines, such as Granulocyte-Colony Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-8 (IL-8), and Interleukin-11 (IL-11) in human bone marrow-derived stromal cells. The role of NF-κB in cancer is complex and context-dependent, as it can have both pro- and anti-tumorigenic effects.

-

Protein Phosphatase 2A (PP2A) Inhibition: this compound is a member of the phoslactomycin family of natural products, which are known inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a critical tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. Inhibition of PP2A is a promising strategy in cancer therapy as it can lead to the induction of apoptosis and sensitize cancer cells to other chemotherapeutic agents. Phoslactomycin A, a related compound, has been shown to directly bind to the catalytic subunit of PP2A.[1]

Applications in Cancer Research

Based on its mechanisms of action, this compound and its analogs have several potential applications in cancer research:

-

Immunomodulation: By inducing the production of CSFs and other cytokines, this compound could potentially enhance the host's anti-tumor immune response. A study on Leustroducsin H, a related compound, demonstrated that specific inhibition of PP2A can augment Natural Killer (NK) cell activity and inhibit lung metastasis in a mouse model.[2]

-

Induction of Apoptosis: As a potential inhibitor of the tumor suppressor PP2A, this compound may induce apoptosis in cancer cells. Inhibition of PP2A can prevent the dephosphorylation of pro-apoptotic proteins, leading to programmed cell death.

-

Combination Therapy: The ability of PP2A inhibitors to sensitize cancer cells to chemotherapy suggests that this compound could be investigated as part of a combination therapy regimen to enhance the efficacy of existing anti-cancer drugs.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the direct cytotoxic or anti-proliferative effects of this compound on specific cancer cell lines. However, data for a related phoslactomycin compound against a non-cancerous cell line is available.

| Compound | Cell Line | Assay | IC50 |

| Phoslactomycin | Vero (non-cancerous) | Cytotoxicity | 12.95 µg/ml |

This table will be updated as more quantitative data for this compound against cancer cell lines becomes available.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer applications of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Incubate for 24 hours.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

After treatment, collect both the floating and adherent cells. To collect adherent cells, gently wash with PBS and then trypsinize.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates.

-